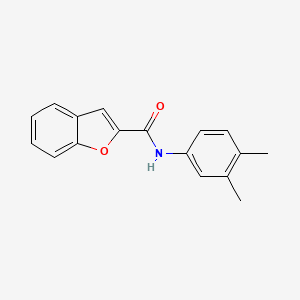
N-(2-furylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)-N-(2-thienylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)-N-(2-thienylmethyl)propanamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 was initially developed as an immunosuppressant drug, but recent research has shown its potential in treating other diseases, including cancer, multiple sclerosis, and inflammatory bowel disease.
科学的研究の応用
Synthesis and Chemical Reactions
- The compound "N-(2-furylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)-N-(2-thienylmethyl)propanamide" is related to a class of compounds that have been synthesized and studied for their chemical properties and reactions. For example, the synthesis of similar thiazole derivatives has been reported, focusing on reactions with nucleophiles and active methylene compounds to afford pyrazole derivatives, highlighting the compound's versatility in organic synthesis Hassaneen, Shawali, Elwan, & Ibrahim, 1991.
Biological Activities and Applications
- Research has also delved into the biological applications of compounds within the same class, particularly their antimicrobial, anticancer, and anti-inflammatory potentials. For instance, studies on flurbiprofen hydrazide derivatives have shown significant activity against Hepatitis C virus NS5B polymerase and demonstrated marked effects on leukemia cancer cell lines, suggesting a potential route for the development of new therapeutic agents Çıkla, Tatar, Küçükgüzel, Şahin, Yurdakul, Basu, Krishnan, Nichols, Kaushik-Basu, & Küçükgüzel, 2013.
Novel Derivatives and Their Evaluation
- The creation of novel derivatives incorporating similar structural motifs has been explored, with a focus on their evaluation for various biological activities. These studies include the synthesis of new thiazole derivatives and their assessment for antimicrobial and cytotoxic activities, showcasing the broad spectrum of potential applications of these compounds in medical and pharmaceutical research Dawbaa, Evren, Cantürk, & Yurttaş, 2021.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-13-16(23-12-18-13)6-7-17(20)19(10-14-4-2-8-21-14)11-15-5-3-9-22-15/h2-5,8-9,12H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJQTUGRBMRMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N(CC2=CC=CO2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5569407.png)
![2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5569415.png)
![N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569422.png)
![methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)
![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)
![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)
methanone](/img/structure/B5569487.png)

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)
![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)
![2-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5569519.png)

